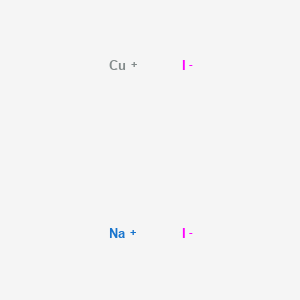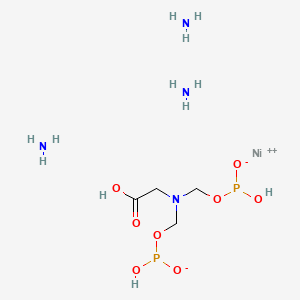
Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- is a coordination compound involving nickel in a complex with a ligand containing phosphono and glycinato groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such coordination compounds typically involves the reaction of a nickel salt (such as nickel chloride or nickel nitrate) with the ligand under controlled conditions. The ligand, in this case, N,N-bis((phosphono-kappaO)methyl)glycinato, would be prepared separately and then combined with the nickel salt in a suitable solvent, often water or an organic solvent like ethanol. The reaction conditions, such as temperature, pH, and reaction time, would be optimized to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of such compounds would scale up the laboratory synthesis methods, ensuring consistent quality and yield. This might involve continuous flow reactors, automated mixing and heating systems, and stringent quality control measures to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Coordination compounds like this can undergo various types of chemical reactions, including:
Oxidation and Reduction: Changes in the oxidation state of the nickel center.
Substitution: Replacement of one or more ligands in the coordination sphere.
Hydrolysis: Reaction with water leading to the breakdown of the complex.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (like hydrogen peroxide), reducing agents (like sodium borohydride), and other ligands that can displace the existing ones. Reaction conditions would vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to a higher oxidation state of nickel, while substitution reactions could yield new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, such compounds are studied for their unique electronic and structural properties. They can serve as catalysts in various chemical reactions, including organic transformations and polymerization processes.
Biology and Medicine
In biology and medicine, coordination compounds with nickel are explored for their potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors. Their ability to interact with biological molecules makes them candidates for drug development.
Industry
Industrially, these compounds might be used in materials science for the development of new materials with specific properties, such as magnetic or electronic characteristics.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. In catalysis, the nickel center might facilitate the breaking and forming of chemical bonds. In biological systems, the compound might interact with specific enzymes or receptors, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other nickel coordination complexes with different ligands, such as:
- Nickel(II) acetylacetonate
- Nickel(II) chloride tetrahydrate
- Nickel(II) sulfate hexahydrate
Uniqueness
What sets Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- apart is its specific ligand structure, which can impart unique properties and reactivity compared to other nickel complexes.
Propiedades
Número CAS |
68025-40-1 |
|---|---|
Fórmula molecular |
C4H18N4NiO8P2 |
Peso molecular |
370.85 g/mol |
Nombre IUPAC |
azane;[carboxymethyl-[[hydroxy(oxido)phosphanyl]oxymethyl]amino]methyl hydrogen phosphite;nickel(2+) |
InChI |
InChI=1S/C4H9NO8P2.3H3N.Ni/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;;/h8,10H,1-3H2,(H,6,7);3*1H3;/q-2;;;;+2 |
Clave InChI |
SPKFPCYRCZSIMO-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)N(COP(O)[O-])COP(O)[O-].N.N.N.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


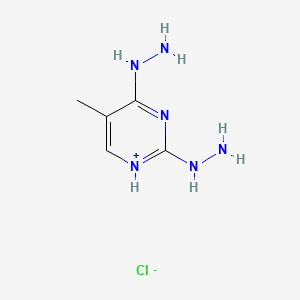
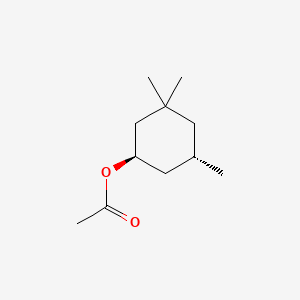

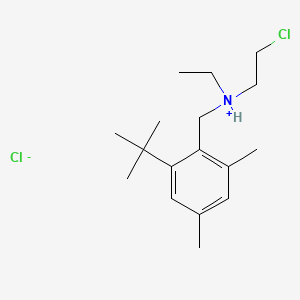
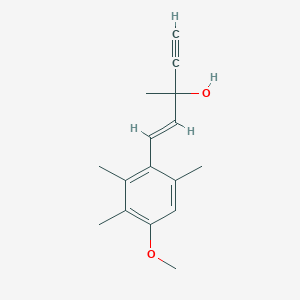
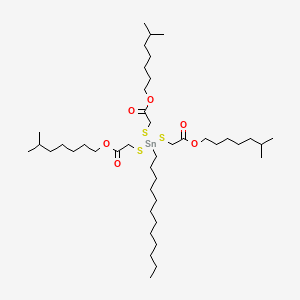

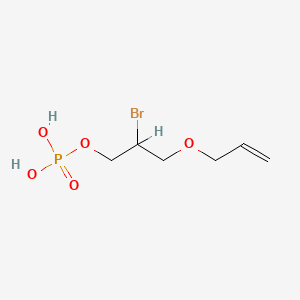
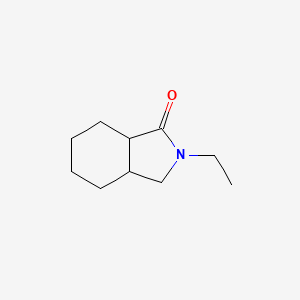
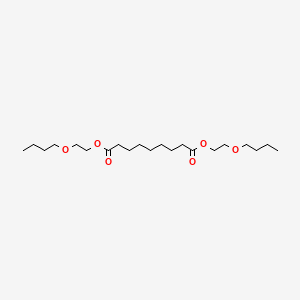
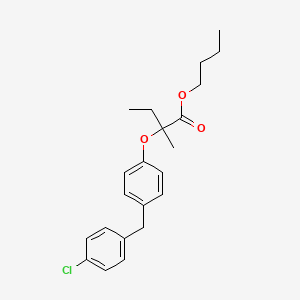
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
